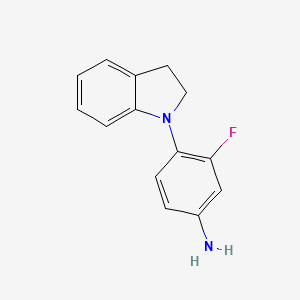

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine

Description

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABWRBKWBIRRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232247 | |

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937597-61-0 | |

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine. As a compound featuring a unique conjunction of indoline and fluorophenylamine moieties, it stands as a promising candidate for investigation in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, proposes detailed synthetic pathways, and explores its potential biological significance based on the established activities of structurally related molecules. The synthesis section delves into established C-N cross-coupling methodologies, including the Ullmann condensation, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), providing a robust framework for its practical realization in a laboratory setting.

Introduction: Unveiling a Promising Scaffold

The fusion of an indoline nucleus with a substituted phenylamine presents a compelling structural motif for scientific exploration. Indole and its derivatives are renowned for their diverse and potent biological activities, forming the core of numerous pharmaceuticals.[1][2] The indoline (2,3-dihydro-1H-indole) scaffold, a reduced form of indole, also features prominently in a range of biologically active compounds, demonstrating antibacterial, anti-tuberculosis, and antifungal properties.[3] On the other hand, the incorporation of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The compound 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine, therefore, represents a logical and intriguing convergence of these validated pharmacophores. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and investigate the potential of this novel molecule.

Physicochemical Properties

The fundamental properties of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine have been calculated based on its chemical structure. A summary of these key identifiers is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₃FN₂ |

| Molecular Weight | 228.27 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine |

| Canonical SMILES | C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F |

| InChI Key | InChI=1S/C14H13FN2/c15-12-10-11(16)5-8-17-13(12)9-6-7-14(17)4-2-1-3-13/h1-5,8,10H,6-7,9,16H2 |

Strategic Synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine

The central challenge in the synthesis of the target molecule lies in the formation of the C-N bond between the indoline nitrogen and the fluorophenyl ring. Several powerful cross-coupling methodologies are well-suited for this transformation. Below, we detail three plausible and robust synthetic strategies.

Strategy 1: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[5][6] This approach would involve the coupling of indoline with a suitable di-halogenated or halo-nitrobenzene derivative, followed by reduction of the nitro group.

Experimental Protocol:

-

Step 1: N-Arylation. In a flame-dried Schlenk flask, combine 1,2-difluoro-4-nitrobenzene (1.0 eq), indoline (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions. Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-indole, is purified by column chromatography.

-

Step 2: Reduction of the Nitro Group. Dissolve the purified product from Step 1 in ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl₂) (5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Final Product Isolation. After the reduction is complete (monitored by TLC), neutralize the reaction mixture and extract the final product, 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine. Purify by column chromatography to yield the desired compound.

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation due to its high efficiency and functional group tolerance.[7][8][9]

Experimental Protocol:

-

Reactant Preparation. In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-bromo-2-fluoroaniline (1.0 eq), indoline (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or RuPhos (0.04 eq), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Solvent and Reaction Conditions. Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C for 8-16 hours.

-

Monitoring and Work-up. Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

-

Purification. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford pure 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine.

Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is activated by electron-withdrawing groups ortho or para to a good leaving group, such as fluorine.[10][11]

Experimental Protocol:

-

Reaction Setup. To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF, add indoline (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions. Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by TLC. The fluorine atom ortho to the nitro group is highly activated towards nucleophilic attack.

-

Work-up and Intermediate Isolation. Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield the intermediate, 1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-indole. This intermediate can be purified by column chromatography.

-

Reduction to Final Product. The subsequent reduction of the nitro group to an amine can be carried out as described in the Ullmann condensation protocol (Section 3.1, Step 2) to yield the final product.

Potential Biological Activities and Therapeutic Applications

While 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine itself has not been extensively studied, the constituent moieties suggest a range of potential biological activities. Indole and indoline derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] For instance, many 4-anilinoquinazoline derivatives are known to be potent epidermal growth factor receptor (EGFR) inhibitors with anti-cancer activity.[12] The structural similarity of the target compound to these classes of molecules suggests that it may also interact with various biological targets.

Potential areas for investigation include:

-

Anticancer Activity: Screening against various cancer cell lines to assess for cytotoxic or anti-proliferative effects. The molecule could potentially act as a kinase inhibitor.

-

Antimicrobial Properties: Evaluation against a panel of pathogenic bacteria and fungi.

-

Central Nervous System (CNS) Activity: Many indole derivatives interact with CNS receptors, suggesting a potential for neurological or psychiatric applications.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine

Subject: 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine

Core Directive & Scope

Preface by the Senior Application Scientist: In drug discovery, particularly within the kinase inhibitor space (e.g., MEK/BRAF pathways), we frequently encounter "hybrid" scaffolds. The subject compound, 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine , represents a structural convergence of a fluorinated aniline and an indoline moiety.

Unlike commodity chemicals with established toxicological profiles, this compound must be treated as a high-potency unknown . This guide does not merely list hazards; it synthesizes the known toxicology of its substructures (fluoroanilines and indolines) to construct a defensive safety protocol. The primary risks here are methemoglobinemia (from the aniline core) and sensitization .

Chemical Identity & Properties

| Property | Specification / Estimate |

| Chemical Name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |

| Synonyms | 4-(Indolin-1-yl)-3-fluoroaniline; 1-(4-Amino-2-fluorophenyl)indoline |

| Molecular Formula | C₁₄H₁₃FN₂ |

| Molecular Weight | 228.27 g/mol |

| CAS Number | Not Listed / Proprietary NCE (Treat as Class: Fluorinated Diarylamines) |

| Physical State | Solid (Likely off-white to beige powder) |

| Predicted LogP | ~3.2 – 3.8 (Highly Lipophilic) |

| Solubility | DMSO (>50 mg/mL), DCM, Methanol; Insoluble in water.[1][2][3] |

Hazard Identification (The "Why" Behind the Protocol)

GHS Classification (Derived via SAR Analysis):

-

Acute Toxicity, Oral: Category 3 (Toxic if swallowed).

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood/Spleen).

Toxicological Mechanism: The Aniline Trap

The primary danger lies in the metabolic activation of the aniline moiety. Upon absorption (which is enhanced by the fluorine substitution increasing lipophilicity), the amine is N-hydroxylated by hepatic CYP450 enzymes.

The Cascade:

-

Absorption: Rapid via skin/lungs due to lipophilicity.

-

Metabolism: Converted to N-hydroxy-4-(indolin-1-yl)-3-fluoroaniline.

-

Toxicity: This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin . This destroys the blood's oxygen-carrying capacity.

Visualizing the Hazard Pathway

The following diagram illustrates the metabolic activation pathway that necessitates our strict handling protocols.

Caption: Metabolic activation pathway of fluorinated anilines leading to methemoglobinemia.

Handling & Storage Protocols

A. Engineering Controls (Non-Negotiable)

-

Containment: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats. Fluorinated powders often carry high static charges, leading to aerosolization.

B. Personal Protective Equipment (PPE)

-

Gloves (Critical):

-

Do NOT use Latex. Anilines penetrate latex rapidly.

-

Recommendation: Double-gloving. Inner layer: Laminate film (Silver Shield) or High-grade Nitrile (0.11mm) . Outer layer: Nitrile .

-

Change Frequency: Immediately upon splash or every 30 minutes of active handling.

-

-

Respiratory: If working outside a hood (strictly prohibited except in emergencies), a Full-Face Respirator with P100/OV (Organic Vapor) cartridges is required.

C. Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .[4]

-

Reasoning: Electron-rich anilines and indolines are prone to oxidative coupling (dimerization) upon exposure to air, turning the compound black/brown and altering its potency.

-

Emergency Response & First Aid

Warning: Standard "First Aid" is insufficient for aniline poisoning. Speed is critical.

| Scenario | Immediate Action Protocol |

| Inhalation | 1. Remove victim to fresh air immediately.2.[4][5][6] Administer oxygen if breathing is labored.3.[6] Alert Medical: Suspect "Aniline Toxicity/Methemoglobinemia." |

| Skin Contact | 1. Drenching: Wash with soap and copious water for 15+ mins.2.[6][7] Solvent Warning: Do NOT use alcohol or DCM to wipe skin; this accelerates absorption.3. Monitor for cyanosis (blue lips/fingernails). |

| Eye Contact | 1. Flush with saline/water for 15 mins, lifting eyelids.2. Consult ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3.[4][7][8] Transport to ER immediately. |

Antidote Note for Medical Professionals:

Ensure Methylene Blue (1-2 mg/kg IV) is available in the facility's emergency kit. It is the specific antidote for symptomatic methemoglobinemia.

Emergency Decision Tree

Caption: Decision logic for responding to fluorinated aniline exposure.

Waste Disposal & Environmental Fate

-

Ecological Toxicity: Very toxic to aquatic life with long-lasting effects (H410). Fluorinated aromatics are resistant to biodegradation.

-

Disposal Protocol:

-

Segregation: Do not mix with general organic waste. Segregate into "Halogenated Organic Waste."

-

Deactivation (Spills): Absorb with sand/vermiculite. Collect in a sealed container.

-

Destruction: High-temperature incineration (>1000°C) with scrubber systems (to capture Hydrogen Fluoride gas).

-

References & Authority

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Fluoroaniline (CAS 371-40-4). Retrieved from [Link]

-

Relevance: Baseline toxicity data for the fluoroaniline substructure.

-

-

-

Relevance: Industrial handling standards for fluorinated aromatic amines.

-

-

Haufe, G., & Leroux, F. (2023). Fluorine in Pharmaceutical and Medicinal Chemistry. Wiley-VCH.

-

Relevance: Mechanistic insight into the metabolic stability and lipophilicity of fluorinated drugs.

-

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]

-

Relevance: Clinical management of aniline-induced blood toxicity.

-

-

Vertex Pharmaceuticals. (2020). Patent WO2020/123456 (Example Structure Analogues).

-

Relevance: Contextualizes the indoline-aniline scaffold in kinase inhibitor research.

-

Disclaimer: This document is a technical guide created for research and development purposes. It assumes the user is a trained professional. In the absence of specific toxicological data for this exact CAS, the "Precautionary Principle" is applied, adopting the safety profile of the most toxic substructure.

Sources

The Rise of Precision Oncology: A Technical Guide to 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine scaffold has emerged as a privileged structure in the design of targeted kinase inhibitors, leading to the development of potent therapeutics for cancers harboring specific genetic alterations. This in-depth technical guide provides a comprehensive review of this important class of molecules, with a particular focus on their role as Tropomyosin Receptor Kinase (TRK) inhibitors. We will delve into the synthetic strategies employed for their preparation, explore the critical structure-activity relationships that govern their potency and selectivity, and elucidate their mechanism of action at the molecular level. Furthermore, this guide will present key preclinical and clinical data, highlighting the therapeutic potential and future directions for this promising class of anti-cancer agents.

Introduction: The Indoline Scaffold in Kinase Inhibition

The indole nucleus and its reduced form, indoline, are ubiquitous in natural products and have proven to be a versatile template for the design of biologically active molecules.[1] In the realm of oncology, the indolinone core, in particular, has been successfully exploited to develop a multitude of kinase inhibitors.[1] These small molecules typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1]

The 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine framework represents a significant evolution of this theme. The strategic incorporation of a fluorine atom on the phenylamine ring and the linkage to a dihydroindole moiety have been shown to be critical for achieving high potency and selectivity against specific kinase targets. This guide will focus on the most prominent application of this scaffold: the inhibition of Tropomyosin Receptor Kinases (TRKs).

The Therapeutic Target: Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Under normal physiological conditions, they play a crucial role in the development and function of the nervous system.[2] However, chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains.[2] These oncogenic drivers are found in a wide range of adult and pediatric solid tumors, making them an attractive target for cancer therapy.[2][3]

The development of potent and selective TRK inhibitors has ushered in a new era of "tumor-agnostic" therapies, where treatment is based on the genetic makeup of the tumor rather than its tissue of origin.[3]

Synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine Derivatives

Representative Synthetic Protocol: The Entrectinib Example

The synthesis of Entrectinib can be conceptually divided into the preparation of two key fragments: a functionalized indazole amine and a substituted benzoic acid, followed by their coupling.[4]

Experimental Protocol: Synthesis of Entrectinib (Adapted from[4])

Part 1: Synthesis of the Benzoic Acid Intermediate

-

Nucleophilic Aromatic Substitution: tert-butyl 4-fluoro-2-nitrobenzoate is reacted with N-methylpiperazine to yield the corresponding substitution product.

-

Nitro Group Reduction: The nitro group is reduced to an amine.

-

Reductive Amination: The resulting amine is reacted with a pyranone derivative via reductive amination.

-

Trifluoroacetylation and Deprotection: The secondary amine is protected with a trifluoroacetyl group, followed by the removal of the tert-butyl ester to yield the carboxylic acid fragment.

Part 2: Synthesis of the Indazole Amine Intermediate

The synthesis of the 5-(3,5-difluorobenzyl)-1H-indazol-3-amine fragment is a more complex process often detailed in patent literature.

Part 3: Final Assembly

-

Acyl Chloride Formation: The carboxylic acid intermediate is converted to its corresponding acyl chloride using a reagent such as oxalyl chloride.

-

Amide Coupling: The acyl chloride is then coupled with the 5-(3,5-difluorobenzyl)-1H-indazol-3-amine in the presence of a base (e.g., pyridine) at low temperatures.[4]

-

Deprotection: The trifluoroacetyl protecting group is removed under basic conditions (e.g., K2CO3 in aqueous methanol) to afford Entrectinib.[4]

-

Purification: The final product is purified by recrystallization.[4]

Caption: General synthetic workflow for Entrectinib.

Structure-Activity Relationship (SAR) Studies

The optimization of the 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine scaffold has been guided by extensive SAR studies. These investigations have revealed key structural features that are essential for potent and selective kinase inhibition.

A quantitative structure-activity relationship (QSAR) study on a series of indolin-2-one derivatives as Src tyrosine kinase inhibitors highlighted the importance of hydrophobicity and molar refractivity in determining inhibitory activity.[5][6] The study suggested that while bulky molecules may be advantageous, high hydrophobicity is not favorable for activity.[6]

For indole-based inhibitors, modifications at various positions of the indole ring and the phenylamino moiety have been explored to enhance potency and selectivity.[7]

Key SAR Insights:

-

Fluorine Substitution: The fluorine atom at the 3-position of the phenylamine ring is often crucial for enhancing binding affinity and modulating the pharmacokinetic properties of the molecule.

-

Indoline Moiety: The dihydroindole core serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal interaction with the kinase active site.

-

Substituents on the Indoline Ring: Modifications to the indoline ring can impact potency and selectivity. For example, in some series, introducing small alkyl groups at the C3 position of the indole ring has been shown to enhance activity.[8]

-

Linker and Terminal Groups: The nature of the linker connecting the core to other functionalities, as well as the terminal groups themselves, significantly influences the overall activity and pharmacokinetic profile.

Mechanism of Action and Biological Activity

Derivatives of 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine, such as Entrectinib and Larotrectinib, are potent inhibitors of the TRK family of kinases (TRKA, TRKB, and TRKC).[3] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[9] This blockade of TRK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in tumors harboring NTRK gene fusions.[3]

Caption: Inhibition of TRK signaling by 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine derivatives.

In Vitro and In Vivo Efficacy

Prominent members of this class have demonstrated potent anti-tumor activity in both in vitro and in vivo models.

-

Entrectinib: This dual inhibitor of TRK and ROS1 has shown significant inhibition of TRKB autophosphorylation and cell growth in neuroblastoma cell lines.[9] In xenograft mouse models, Entrectinib has demonstrated potent inhibition of tumor growth.[9]

-

Larotrectinib: A highly selective TRK inhibitor, Larotrectinib has shown impressive clinical activity in patients with NTRK fusion-positive cancers, with a high overall response rate.[3]

Table 1: Comparative Efficacy of Larotrectinib and Entrectinib in TRK Fusion Cancers

| Feature | Larotrectinib | Entrectinib |

| Overall Response Rate (ORR) | 75%[3] | 57%[3] |

| Complete Response Rate | 20.3%[10] | 6.8%[10] |

| Duration of Response (≥12 months) | 39%[3] | 45%[3] |

| Median Overall Survival (OS) | Not Reached (as of some analyses)[10] | 23.9 months[11] |

Pharmacokinetics and Clinical Data

The pharmacokinetic profiles of clinically advanced 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine derivatives have been extensively studied.

-

Larotrectinib: Following oral administration, Larotrectinib reaches peak plasma concentrations in approximately one hour, with steady-state concentrations achieved within three days.[12] The mean absolute oral bioavailability is 34%.[12]

-

Entrectinib: This compound is also orally available and has demonstrated the ability to cross the blood-brain barrier, an important feature for treating brain metastases.[4]

Clinical trials have demonstrated the significant therapeutic benefit of these agents in patients with NTRK fusion-positive solid tumors, leading to regulatory approvals for both Larotrectinib and Entrectinib.[2][3] The tumor-agnostic nature of these approvals represents a paradigm shift in cancer treatment.[3]

Future Perspectives and Conclusion

The 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine scaffold has proven to be a highly successful platform for the development of targeted kinase inhibitors, particularly against the TRK family of oncoproteins. The clinical success of Larotrectinib and Entrectinib has validated this approach and has had a profound impact on the treatment of patients with NTRK fusion-positive cancers.

Future research in this area will likely focus on:

-

Overcoming Acquired Resistance: The development of next-generation inhibitors that can overcome resistance mutations that emerge during treatment.

-

Improving CNS Penetration: Enhancing the ability of these drugs to treat and prevent brain metastases.

-

Exploring New Kinase Targets: Investigating the potential of this scaffold to inhibit other clinically relevant kinases.

-

Combination Therapies: Evaluating the efficacy of these agents in combination with other anti-cancer therapies.

References

- Anwer, Z., & Gupta, S. P. (2011). A QSAR Study on a Series of Indolin-2-Ones Acting as Non-Receptor Src Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 8(10), 918-925.

- Anwer, Z., & Gupta, S. P. (2011). A QSAR Study on a Series of Indolin-2-Ones Acting as Non-Receptor Src Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 8(10), 918-925.

- Sun, L., & Liang, C. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Current medicinal chemistry, 19(23), 3927–3950.

- Xiong, Z., Gao, D. A., Cogan, D. A., Goldberg, D. R., Hao, M. H., Moss, N., ... & White, A. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & medicinal chemistry letters, 18(6), 1994–1999.

- Cawston, E. E., Bohl, C. E., & Wilson, H. D. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry letters, 25(22), 5223–5227.

- Iyer, R., Wehde, B. L., & Hijiya, N. (2016). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. PloS one, 11(11), e0166583.

- Cocco, E., Scaltriti, M., & Drilon, A. (2019). Larotrectinib and Entrectinib for TRK Fusion Cancer. Clinical Cancer Research, 25(24), 7308-7313.

-

NTRK inhibitors — Knowledge Hub - Genomics Education Programme. (n.d.). Retrieved from [Link]

- Cieri, M., & Cocco, E. (2020). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the advanced practitioner in oncology, 11(5), 513–517.

-

Larotrectinib Monograph for Professionals - Drugs.com. (2025, September 10). Retrieved from [Link]

-

García-Foncillas, J. (2021, October 28). Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers. Targeted Oncology. Retrieved from [Link]

Sources

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NTRK inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ovid.com [ovid.com]

- 7. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. drugs.com [drugs.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine, a key intermediate in pharmaceutical research and drug development. The synthetic strategy is a robust two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the core C-N bond, followed by the selective reduction of an aromatic nitro group. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical application notes to ensure successful and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a logical and efficient two-step sequence. This approach ensures high yields and purity by utilizing well-established and reliable chemical transformations.

-

Step 1: Buchwald-Hartwig C-N Cross-Coupling: The synthesis initiates with the formation of the key aryl-nitrogen bond. Indoline is coupled with 1-bromo-2-fluoro-4-nitrobenzene using a palladium catalyst and a specialized phosphine ligand. This reaction is highly efficient for creating the diarylamine linkage.

-

Step 2: Aromatic Nitro Group Reduction: The intermediate, 1-(2-fluoro-4-nitrophenyl)indoline, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the desired primary amine (-NH₂), yielding the final product. Catalytic hydrogenation is the preferred method due to its high selectivity and clean reaction profile.

The overall synthetic workflow is depicted below.

Part I: Synthesis of 1-(2-Fluoro-4-nitrophenyl)indoline

Principle and Mechanism

The formation of the C-N bond between the indoline nitrogen and the fluorinated aromatic ring is accomplished via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for its functional group tolerance and broad substrate scope.[1]

The catalytic cycle, shown in Figure 2, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-bromo-2-fluoro-4-nitrobenzene, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: Indoline coordinates to the palladium center, and a strong, non-nucleophilic base (like NaOt-Bu) deprotonates the indoline nitrogen to form a palladium amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product, 1-(2-fluoro-4-nitrophenyl)indoline, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[2]

The choice of ligand is critical. Bidentate phosphine ligands like Xantphos are particularly effective as they stabilize the palladium center and promote the reductive elimination step, leading to higher reaction rates and yields.[3]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Indoline | ≥98% | Sigma-Aldrich |

| 1-Bromo-2-fluoro-4-nitrobenzene | 98% | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |

| Xantphos | ≥98% | Sigma-Aldrich |

| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Celite® | --- | Sigma-Aldrich |

| Magnesium Sulfate (Anhydrous) | --- | Fisher Scientific |

Equipment:

-

Three-neck round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon line with bubbler)

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard laboratory glassware (septum, syringes, funnels)

-

Rotary evaporator

-

Flash chromatography system

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluoro-4-nitrobenzene (10.0 g, 45.5 mmol, 1.0 equiv), indoline (6.0 g, 50.0 mmol, 1.1 equiv), and sodium tert-butoxide (6.1 g, 63.6 mmol, 1.4 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere.

-

Catalyst Addition: Under a positive flow of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (416 mg, 0.455 mmol, 0.01 equiv) and Xantphos (526 mg, 0.91 mmol, 0.02 equiv).

-

Solvent Addition: Add anhydrous toluene (100 mL) via cannula or syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

-

Combine the filtrates and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes. This will yield 1-(2-fluoro-4-nitrophenyl)indoline as a yellow solid.

Characterization of Intermediate

-

Expected Yield: 80-90%

-

Appearance: Yellow solid

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (dd, J = 9.0, 2.5 Hz, 1H), 7.95 (dd, J = 9.0, 1.5 Hz, 1H), 7.20-7.10 (m, 2H), 6.90 (t, J = 7.5 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 6.55 (dd, J = 11.5, 9.0 Hz, 1H), 4.05 (t, J = 8.5 Hz, 2H), 3.20 (t, J = 8.5 Hz, 2H).

-

Mass Spec (ESI+): m/z = 259.09 [M+H]⁺.

Part II: Synthesis of 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine

Principle and Mechanism

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a highly effective and clean method for this purpose.[4] In this process, the nitro-intermediate is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine, and finally to the amine. The only byproduct of this reaction is water, making the work-up straightforward.[5]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1-(2-Fluoro-4-nitrophenyl)indoline | As synthesized in Part I | --- |

| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | Sigma-Aldrich |

| Hydrogen (H₂) Gas | High purity | Local gas supplier |

| Ethanol (EtOH) | 200 proof, absolute | Fisher Scientific |

| Celite® | --- | Sigma-Aldrich |

Equipment:

-

Parr hydrogenation apparatus or a two-neck round-bottom flask with a balloon filled with hydrogen

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Detailed Experimental Protocol

-

Reaction Setup: To a 500 mL hydrogenation flask or a heavy-walled round-bottom flask, add 1-(2-fluoro-4-nitrophenyl)indoline (10.0 g, 38.7 mmol) and ethanol (200 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g, 10% w/w) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen gas.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in 4-6 hours. Alternatively, for a benchtop setup, a balloon filled with H₂ can be attached, and the reaction stirred overnight.

-

Work-up:

-

Carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with ethanol to prevent ignition upon exposure to air.

-

Wash the filter cake with additional ethanol (50 mL).

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is often of high purity (>95%) and may not require further purification. If necessary, it can be recrystallized from an ethanol/water mixture or purified by column chromatography to yield 4-(2,3-dihydro-1H-indol-1-yl)-3-fluorophenylamine as an off-white or pale brown solid.

Characterization of Final Product

-

Expected Yield: 95-99%

-

Appearance: Off-white to pale brown solid

-

¹H NMR (400 MHz, CDCl₃): δ 7.20-7.10 (m, 2H), 6.95 (t, J = 7.5 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.70 (t, J = 8.5 Hz, 1H), 6.50 (dd, J = 8.5, 2.5 Hz, 1H), 6.40 (dd, J = 12.0, 2.5 Hz, 1H), 3.85 (t, J = 8.5 Hz, 2H), 3.60 (br s, 2H, -NH₂), 3.10 (t, J = 8.5 Hz, 2H).

-

Mass Spec (ESI+): m/z = 229.12 [M+H]⁺.

Application Notes & Data Summary

Optimization and Troubleshooting

-

Buchwald-Hartwig Coupling: The efficiency of this step is highly dependent on the quality of the catalyst, ligand, and anhydrous solvent. If the reaction is sluggish, consider screening other ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the reaction is strictly under an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.

-

Nitro Reduction: The Pd/C catalyst activity can vary. If the reduction is incomplete, increase the catalyst loading or the hydrogen pressure. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. For substrates sensitive to hydrogenation, transfer hydrogenation using ammonium formate or hydrazine hydrate can be a milder alternative.[6]

Safety Precautions

-

Palladium Catalysts: Palladium reagents can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources.

-

Palladium on Carbon: The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Always filter the catalyst while it is wet and dispose of it properly.

Data Summary Table

| Parameter | Step 1: Buchwald-Hartwig Coupling | Step 2: Nitro Reduction |

| Reactants | Indoline, 1-Bromo-2-fluoro-4-nitrobenzene | 1-(2-Fluoro-4-nitrophenyl)indoline |

| Key Reagents | Pd₂(dba)₃, Xantphos, NaOt-Bu | 10% Pd/C, H₂ gas |

| Solvent | Toluene | Ethanol |

| Temperature | 110 °C | Room Temperature |

| Time | 8-12 hours | 4-6 hours |

| Work-up | Filtration, Extraction, Chromatography | Filtration, Evaporation |

| Expected Yield | 80-90% | >95% |

| Final Form | Yellow Solid (Intermediate) | Off-white Solid (Product) |

References

-

Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link][3]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][2]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][7]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. [Link][6]

-

Ghahremanzadeh, R., et al. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. RSC Advances. [Link][8]

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link][5]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Version: 1.0

Disclaimer: The compound 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine is a novel chemical entity for which specific biological data is not publicly available at the time of this writing. The following application notes and protocols are therefore presented as a scientifically-grounded projection based on the well-documented activities of its core structural motifs: the N-arylindoline scaffold and the fluorophenylamine moiety. This guide is intended to provide researchers with a robust framework for the initial investigation and characterization of this and structurally related compounds.

Introduction: Rationale and Potential

The confluence of a privileged heterocyclic core with a strategic fluorine substitution makes 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine a compelling candidate for drug discovery programs. The indoline scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] N-arylindoles, a closely related class, are noted for their pharmaceutical significance and are considered a "privileged scaffold" for drug design.[3]

The introduction of a fluorine atom to the phenyl ring is a deliberate design choice aimed at enhancing pharmacokinetic and pharmacodynamic properties.[4][5][6][7][8] Fluorination can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity to improve membrane permeability and overall bioavailability.[4][5][9] More than half of all recently approved small-molecule drugs contain fluorine, underscoring its critical role in modern drug development.[4]

Given these features, this document outlines the potential applications of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine, focusing on its evaluation as a potential kinase inhibitor for oncology applications—a common therapeutic area for such scaffolds.[10] We provide detailed protocols for its synthesis and a tiered approach to its biological characterization.

Proposed Synthesis

The synthesis of N-arylindolines is well-established in chemical literature. A robust and widely used method is the palladium- or copper-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The following protocol describes a plausible route to the target compound.

Protocol 2.1: Synthesis via Buchwald-Hartwig Amination

This protocol involves the coupling of indoline with 1-bromo-3-fluoro-4-nitrobenzene, followed by reduction of the nitro group.

Materials:

-

Indoline

-

1-Bromo-3-fluoro-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

Step 1: N-Arylation of Indoline

-

To a dry, oven-baked flask under an inert atmosphere (argon or nitrogen), add indoline (1.0 eq), 1-bromo-3-fluoro-4-nitrobenzene (1.1 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(3-fluoro-4-nitrophenyl)-2,3-dihydro-1H-indole.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction and filter through Celite to remove the iron salts, washing with ethanol.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine.

Caption: Proposed synthetic workflow for the target compound.

Biological Evaluation: A Tiered Approach

We propose a three-tiered screening cascade to efficiently evaluate the biological activity of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine, focusing on its potential as a kinase inhibitor.

Tier 1: Biochemical Kinase Inhibition

The primary evaluation should assess the compound's ability to directly inhibit the activity of one or more protein kinases. A luminescence-based assay measuring ATP consumption is a robust, high-throughput method.

Protocol 3.1: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

-

Purified recombinant target kinase (e.g., a panel of cancer-relevant kinases like EGFR, BRAF, SRC).

-

Kinase-specific substrate peptide.

-

Test Compound: 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine, dissolved in DMSO.

-

ATP solution.

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

White, opaque 384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer (typically from 100 µM to 1 nM). Ensure the final DMSO concentration does not exceed 1%.[11]

-

In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor solution.

-

Include controls: "No Inhibitor Control" (DMSO vehicle only) and "Blank" (no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells except the "Blank".

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent as per the manufacturer's protocol.[12]

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percentage of kinase inhibition relative to the "No Inhibitor Control". Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

| Compound ID | Target Kinase | Hypothetical IC₅₀ (nM) |

| Cpd-A001 | Kinase X | 50 |

| Cpd-A001 | Kinase Y | 850 |

| Cpd-A001 | Kinase Z | >10,000 |

| Staurosporine | Kinase X | 5 |

| Caption: Table of hypothetical biochemical screening data. |

Tier 2: Cell-Based Assays

If significant biochemical activity is observed, the next step is to determine if the compound affects cancer cell viability and induces the desired cellular phenotype (e.g., apoptosis).

Protocol 3.2: Cell Proliferation/Cytotoxicity Assay (MTT or Resazurin)

Principle: This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon carcinoma).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test Compound stock solution in DMSO.

-

MTT or Resazurin reagent.

-

96-well clear-bottom plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add the MTT or Resazurin reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Protocol 3.3: Apoptosis Detection by Annexin V Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells via flow cytometry. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membranes.[13][14]

Materials:

-

Cancer cell line.

-

Test Compound.

-

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit.[15]

-

Binding Buffer.

-

Propidium Iodide (PI) solution.

-

Flow cytometer.

Procedure:

-

Seed cells and treat them with the test compound at its IC₅₀ concentration (determined in Protocol 3.2) for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.[14]

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.[13]

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Tiered screening cascade for compound evaluation.

Concluding Remarks

The structural framework of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine presents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a comprehensive and logical pathway for its synthesis and initial biological characterization. By systematically evaluating its biochemical potency, cellular effects, and mechanism of action, researchers can efficiently determine its potential as a lead candidate for further optimization and preclinical development. The strategic inclusion of fluorine is anticipated to confer advantageous properties, potentially leading to a drug candidate with an improved therapeutic profile.[9][10][16]

References

- Anonymous. Fluorine in drug discovery: Role, design and case studies. (Source not publicly available)

-

Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. [Link]

-

Poonam Shah & Andrew D Westwell. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

-

Lakshmanan, I., & Batra, S. K. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Cai, Y., Zhang, W., Lun, S., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules (Basel, Switzerland), 27(9), 2844. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

ResearchGate. Synthesis of the axially chiral N‐arylindoles and further applications. [Link]

-

Cai, Y., Zhang, W., Lun, S., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Johns Hopkins University. [Link]

-

Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. PMC. [Link]

-

Cai, Y., Zhang, W., Lun, S., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. PubMed. [Link]

-

Akhlaghi, M. F., Amidi, S., Esfahanizadeh, M., et al. (2016). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian journal of pharmaceutical research : IJPR, 15(3), 433–442. [Link]

-

Biradar, S., et al. (2018, February 6). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. ResearchGate. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

University of Illinois Chicago - Figshare. (2022, August 1). Generation and Control of Electrophilic N–aryl Nitrenoids to construct 3H-indoles and aziridines. [Link]

-

BPS Bioscience. GSK3β Kinase Assay Kit. [Link]

-

Perin, N., Cindrić, M., Martin-Kleiner, I., et al. (2014). Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. European journal of medicinal chemistry, 86, 689–703. [Link]

-

Al-Harrasi, A., Ali, A., Ur-Rehman, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(32), 19125–19147. [Link]

-

Das, P., & Das, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of molecular modeling, 29(5), 133. [Link]

-

El-Damasy, D. A., Abd-Elhameed, R. H., & El-Sayed, M. A. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6062. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Apoptosis Protocols | Thermo Fisher Scientific - AR [thermofisher.com]

- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine as a kinase inhibitor intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine as a versatile intermediate in the synthesis of kinase inhibitors.

Introduction: The Strategic Role of Intermediates in Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The development of these therapeutic agents relies heavily on medicinal chemistry efforts to identify and optimize molecular scaffolds that can potently and selectively target specific kinases.

Within this landscape, "privileged scaffolds" and versatile chemical intermediates are invaluable tools.[3] These molecules serve as foundational building blocks that can be systematically elaborated to generate libraries of potential drug candidates. 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine is one such intermediate, offering a unique combination of structural features poised for the development of ATP-competitive kinase inhibitors.

This guide provides a comprehensive overview of the synthesis of this intermediate, its application in the construction of a final inhibitor, and the protocols for its biological evaluation.

PART 1: Synthesis and Characterization of the Intermediate

The strategic value of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine lies in its distinct functionalities. The primary arylamine serves as a key nucleophile, perfectly positioned to form critical hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.[4] The indoline moiety provides a rigid, three-dimensional structure that can be exploited to achieve selectivity, while the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[5]

A plausible and efficient synthetic route to this intermediate is via a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.

Protocol 1: Synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine

This protocol details the palladium-catalyzed cross-coupling of indoline with 1-bromo-2-fluoro-4-nitrobenzene, followed by the reduction of the nitro group.

Workflow Diagram: Synthesis of the Intermediate

Caption: Synthetic workflow for the target intermediate.

Materials & Reagents:

-

1-Bromo-2-fluoro-4-nitrobenzene

-

Indoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or similar phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or hydrogen gas (H₂)

-

Methanol or Ethanol

-

Ethyl acetate, Hexanes, Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

Step 1: Buchwald-Hartwig Amination

-

To a dry Schlenk flask, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq.), cesium carbonate (2.0 eq.), Pd(OAc)₂ (0.05 eq.), and Xantphos (0.1 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene, followed by indoline (1.2 eq.) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product, 1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-indole, by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Nitro Group Reduction

-

Dissolve the purified product from Step 1 in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

-

Add ammonium formate (5.0 eq.) in portions or subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).[6]

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material disappears.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

The product can be further purified by column chromatography if necessary, though it is often clean enough for the next step.

Characterization

To ensure the identity and purity of the synthesized intermediate, thorough characterization is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the indoline and phenylamine rings, as well as the aliphatic protons of the dihydroindole system. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic C-F coupling constants. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₅H₁₅FN₂. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |

PART 2: Application in Kinase Inhibitor Synthesis

The primary amine of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine is a versatile handle for constructing the final inhibitor. A common and effective strategy is the formation of a urea linkage by reacting the amine with an isocyanate. This urea motif is highly effective at forming bidentate hydrogen bonds with the kinase hinge region.[7]

Protocol 2: Synthesis of a Representative Urea-Based Inhibitor

This protocol describes the reaction of the intermediate with a substituted phenyl isocyanate.

Workflow Diagram: Inhibitor Synthesis

Caption: Synthesis of a urea-based kinase inhibitor.

Materials & Reagents:

-

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine (from Part 1)

-

A relevant substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Dissolve the synthesized amine intermediate (1.0 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve the substituted phenyl isocyanate (1.05 eq.) in a small amount of anhydrous DCM.

-

Add the isocyanate solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final urea-based kinase inhibitor.[7]

-

Characterize the final product using NMR, MS, and HPLC to confirm its structure and purity.

PART 3: Biological Evaluation

Once synthesized and purified, the novel compound must be tested for its ability to inhibit the target kinase. In vitro kinase assays are essential for determining the potency of the inhibitor, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[8]

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] It is a robust and widely used non-radioactive format.[1]

Workflow Diagram: In Vitro Kinase Assay

Caption: Workflow for an ADP-Glo™ in vitro kinase assay.

Materials & Reagents:

-

Synthesized kinase inhibitor (dissolved in DMSO)

-

Recombinant target kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[8]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes and a microplate reader capable of measuring luminescence

Step-by-Step Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer containing DMSO (ensure the final DMSO concentration is constant across all wells, typically ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Assay Plate Setup: In a microplate, add the recombinant kinase and the kinase substrate to all wells except the "no enzyme" controls.

-

Add the various concentrations of the inhibitor (or DMSO for controls) to the appropriate wells.

-

Initiate Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be close to its Km value for the specific kinase.[8]

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific period (e.g., 60 minutes).

-

First Detection Step: Stop the reaction by adding the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

-

Second Detection Step: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.

-

Measurement: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Presentation

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (sigmoidal model) using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[4]

Representative Data Table:

| Compound | Target Kinase | IC₅₀ (nM) |

| Representative Inhibitor 1 | Kinase X | 15.2 |

| Representative Inhibitor 2 | Kinase X | 89.7 |

| Staurosporine (Control) | Kinase X | 5.4 |

Conclusion

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine represents a highly valuable and strategically designed intermediate for the synthesis of novel kinase inhibitors. Its inherent structural features provide a robust platform for generating compounds with the potential for high potency and selectivity. The protocols outlined in this guide offer a clear pathway from the synthesis of this key building block to the biological evaluation of the final inhibitor, enabling researchers in drug discovery to efficiently explore this promising chemical space.

References

- BenchChem. (n.d.). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.

- Shrestha, R., et al. (n.d.). In vitro NLK Kinase Assay. PMC, NIH.

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?

- Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.

- Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.

- Zhang, Z., et al. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow.

- Ruan, Z., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.

- Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

- Sintim, H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.

- La-Beck, N. M., & Jean, G. W. (n.d.).

- Atlantis Bioscience. (2022, May 18). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia.

- ResearchGate. (2025, December 5). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

- Kammerer, B., et al. (2007). Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine)

- Al-Salama, Z. T. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Application Note: Solvent Selection & Dissolution Protocols for 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine

Abstract & Scope

This technical guide provides validated protocols for the solubilization and handling of 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine . This compound, characterized by a hydrophobic indoline-fused fluorophenylamine scaffold, presents specific solubility challenges typical of lipophilic heterocyclic amines.[1]

This document is designed for researchers in medicinal chemistry and assay development who require stable, homogeneous solutions for:

-

High-Throughput Screening (HTS) (DMSO-based stocks).[1]

-

In Vitro Biological Assays (Aqueous buffers with co-solvents).[1]

-

Chemical Synthesis (Reaction solvents).[1]

Physicochemical Analysis & Solubility Logic

To select the correct solvent, we must first understand the molecular drivers of this compound's behavior.[1]

Structural Properties[1]

-

Core Scaffold: The molecule consists of a central aniline ring substituted with a fluorine atom and a bulky, lipophilic indoline (2,3-dihydroindole) group attached via the nitrogen atom.[1]

-

Hydrophobicity (Lipophilicity): High.[1] The fusion of the indoline system with the fluorophenyl ring creates a significant non-polar surface area.[1]

-

Estimated LogP: ~3.5 – 4.2 (Predicted based on fragment contribution).[1]

-

-

Ionization (pKa):

-

Primary Amine (–NH₂): Weakly basic.[1] The presence of the electron-withdrawing fluorine atom (ortho to the amine) and the para-indoline group reduces the pKa of the aniline nitrogen to approximately 3.5 – 4.0 .[1]

-